L-Alanine-2-d
Overview
Description
L-Alanine-2-d, also known as deuterated L-alanine, is a stable isotope-labeled compound where one of the hydrogen atoms in the alanine molecule is replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties. The molecular formula of this compound is CH3CD(NH2)CO2H, and it has a molecular weight of 90.10 g/mol .
Mechanism of Action
Target of Action
L-Alanine-2-d primarily targets the D-alanine:D-alanine ligase (DdlA) . DdlA is an effective target for drug development to combat against Mycobacterium tuberculosis (Mtb), which threatens human health globally . DdlA supplies a substrate of D-alanyl-D-alanine for peptidoglycan crosslinking by catalyzing the dimerization of two D-alanines .
Mode of Action
This compound, as a non-essential amino acid, is produced from pyruvate by transamination . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . It acts as a buffer, helping to regulate the pH levels in different tissues and bodily fluids . By accepting or donating protons, alanine helps prevent drastic changes in pH, which are detrimental to cellular functions .
Biochemical Pathways
This compound is derived from intermediates of central metabolism, mostly the citric acid cycle, in one or two steps . It plays a significant role in energy metabolism, particularly glucose metabolism . During periods of intense physical activity or fasting, alanine can be converted into glucose through a process called gluconeogenesis . NADH-dependent alanine dehydrogenase catalyzes the synthesis of L-alanine from pyruvate, the final product of the EMP pathway .
Pharmacokinetics
Since peptides are generally freely filtered by the kidneys, glomerular filtration and subsequent renal metabolism by proteolysis contribute to the elimination of many therapeutic peptides .
Result of Action
The action of this compound results in the inhibition of D-alanine:D-alanine ligase, which is more strongly inhibited than alanine racemase . This inhibition affects the synthesis of peptidoglycan, a major component of the bacterial cell wall . In addition to its metabolic functions, alanine is also important in the synthesis of other amino acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances . .
Biochemical Analysis
Biochemical Properties
L-Alanine-2-d interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is Alanine dehydrogenase (AlaDH), which belongs to oxidoreductases . AlaDH can catalyze the oxidation of alanine with NAD+ (NADP+) as coenzyme and the reduction of pyruvate with NADH (NADPH) as coenzyme .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by regulating the steady-state balance of ketoacids and amino acids
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds with AlaDH to catalyze the oxidation of alanine .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, have not been fully explored, it is known that AlaDH can be used in the biosynthesis of L-alanine from cheap carbon sources like glucose .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like AlaDH and affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine-2-d can be synthesized through several methods, including chemical synthesis and biosynthesis. One common method involves the deuteration of L-alanine using deuterium oxide (D2O) as a solvent and a deuterium source. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
In industrial settings, this compound is produced using advanced biotechnological processes. These methods often involve the use of genetically engineered microorganisms that can incorporate deuterium into the alanine molecule during their metabolic processes. This approach is more efficient and environmentally friendly compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
L-Alanine-2-d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyruvate and ammonia.
Reduction: It can be reduced to form alanine derivatives.
Substitution: The deuterium atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperatures and pH levels to ensure the desired products are formed .
Major Products
The major products formed from these reactions include pyruvate, ammonia, and various alanine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
L-Alanine-2-d has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It helps in understanding metabolic pathways and enzyme mechanisms by tracking the incorporation of deuterium.
Medicine: It is used in metabolic studies to investigate the effects of deuterium on biological systems.
Industry: It is employed in the production of deuterated drugs and other compounds for pharmaceutical research
Comparison with Similar Compounds
Similar Compounds
L-Alanine: The non-deuterated form of L-Alanine-2-d, commonly found in proteins.
D-Alanine: The D-enantiomer of alanine, which has different biological functions.
Dehydroalanine: An alanine derivative with a methylene side chain instead of a hydrogen atom.
Uniqueness
This compound is unique due to the presence of the deuterium atom, which provides distinct advantages in research applications. The deuterium atom’s heavier mass compared to hydrogen allows for more precise tracking in NMR spectroscopy and other analytical techniques. This makes this compound a valuable tool in various scientific fields .
Properties
IUPAC Name |
(2S)-2-amino-2-deuteriopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-MYSWAXPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444235 | |
Record name | L-Alanine-2-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21386-65-2 | |
Record name | L-Alanine-2-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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